rac4-AminoDeprenyl-d3
Description
Historical Context and Evolution of Deuterium (B1214612) Labeling in Drug Metabolism Studies
The use of deuterium in scientific research dates back to its discovery by Harold Urey in 1931. wikipedia.org Its application in drug metabolism studies began to emerge in the mid-20th century as a tool for tracing metabolic pathways. researchgate.net Early research focused on using deuterium as a non-radioactive tracer to understand how drugs are transformed in the body. researchgate.net
The concept of the "deuterium kinetic isotope effect" (KIE) became a significant area of investigation. dovepress.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and this difference can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. dovepress.comnih.gov Initially, this was a consideration for ensuring that the labeled tracer behaved similarly to the parent drug. researchgate.net
Over the past few decades, there has been a strategic shift from simply using deuterium as a tracer to intentionally designing deuterated drugs to improve their pharmacokinetic properties. nih.govnih.gov This "deuterium switch" approach aims to slow down drug metabolism, potentially leading to a longer half-life, reduced dosing frequency, and improved safety profiles by minimizing the formation of toxic metabolites. nih.govresearchgate.net This evolution has led to the development and regulatory approval of deuterated drugs, marking a new era in pharmaceutical sciences. wikipedia.orgresearchgate.net
Overview of Selegiline (B1681611) (L-Deprenyl) and its Complex Metabolic Pathways
Selegiline, also known as L-deprenyl, is a selective, irreversible inhibitor of monoamine oxidase type B (MAO-B). wikipedia.orgmedsafe.govt.nzdrugbank.com This enzymatic inhibition leads to increased dopamine (B1211576) levels in the brain, which is the primary mechanism for its use in managing Parkinson's disease. medsafe.govt.nzdrugbank.com At higher doses, selegiline also inhibits MAO-A, giving it antidepressant properties. wikipedia.org
Selegiline undergoes extensive metabolism in the body, primarily through the cytochrome P450 (CYP) enzyme system in the liver, with CYP2B6 and CYP2C19 being key enzymes involved. wikipedia.orgnih.gov The metabolic process is complex, yielding several active metabolites. benthamscience.comnih.gov The major metabolic pathways are N-dealkylation and N-depropargylation. wikipedia.orgnih.gov
The primary metabolites of selegiline include:
(-)-Desmethylselegiline: Formed by the removal of a methyl group. benthamscience.com
(-)-Methamphetamine: Formed by the removal of the propargyl group. nih.govbenthamscience.com
(-)-Amphetamine: Formed from the further metabolism of both desmethylselegiline and methamphetamine. nih.govbenthamscience.com
Rationale for Investigating rac-4-AminoDeprenyl-d3 as a Research Probe
The investigation of rac-4-AminoDeprenyl-d3 is rooted in the need for precise analytical tools to study the intricate metabolism of selegiline and related compounds. While "4-AminoDeprenyl" is not a primary metabolite of selegiline, a related key metabolite is p-hydroxyamphetamine. nih.gov Deuterated analogues of drug metabolites are critical for modern bioanalytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS).
The rationale for using a deuterated compound like rac-4-AminoDeprenyl-d3 as a research probe is multifaceted:
Internal Standard for Quantitative Analysis: Its primary role is likely as an internal standard for the quantification of a corresponding non-deuterated selegiline metabolite in biological samples (e.g., plasma, urine). aptochem.comtexilajournal.com Because the deuterated standard has nearly identical chemical and physical properties to the analyte of interest, it co-elutes during chromatography and experiences similar extraction recovery and ionization efficiency. aptochem.comscispace.com This allows for highly accurate and precise measurements by correcting for analytical variability. clearsynth.comtexilajournal.com
Metabolic Pathway Elucidation: By using stable isotope-labeled compounds, researchers can trace metabolic pathways with high confidence. diagnosticsworldnews.comacs.org The unique mass of rac-4-AminoDeprenyl-d3 allows it to be unequivocally identified by mass spectrometry, helping to confirm metabolic routes and identify previously unknown metabolites.
Studying the Kinetic Isotope Effect: The presence of deuterium atoms can influence the rate of metabolism. dovepress.com Comparing the metabolic profile of rac-4-AminoDeprenyl-d3 to its non-deuterated counterpart can provide valuable information on the kinetic isotope effect, offering insights into the specific enzymatic reactions involved in its biotransformation. nih.gov
The "rac" prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers. This suggests its use in studies where the stereochemistry of metabolism is being investigated or where separation of enantiomers is not the primary goal. The "d3" signifies the presence of three deuterium atoms, providing a sufficient mass shift for clear differentiation in mass spectrometry analysis.
Compound Data Tables
Table 1: Physicochemical Properties (Illustrative) Note: Specific experimental data for rac-4-AminoDeprenyl-d3 is not publicly available. The following table is illustrative of typical data for a compound of this nature.
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₁₇D₃N₂ |
| Molecular Weight | Approx. 209.34 g/mol |
| Appearance | Solid (e.g., white to off-white powder) |
| Isotopic Purity | Typically >98% |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
4-[2-[methyl(prop-2-ynyl)amino]propyl]aniline |
InChI |
InChI=1S/C13H18N2/c1-4-9-15(3)11(2)10-12-5-7-13(14)8-6-12/h1,5-8,11H,9-10,14H2,2-3H3 |
InChI Key |
XXFSWRABMGXENS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)N)N(C)CC#C |
Origin of Product |
United States |
Advanced Chemical Synthesis and Derivatization Methodologies for Rac4 Aminodeprenyl D3
Strategies for Stereoselective Deuterium (B1214612) Incorporation in Amine-Containing Molecules
The introduction of deuterium into amine-containing molecules like Deprenyl (B1670267) analogs requires careful consideration of stereoselectivity, especially at chiral centers. The stability of the C-D bond compared to the C-H bond can significantly alter the metabolic profile of a drug, making the precise placement of deuterium a critical aspect of modern medicinal chemistry. google.com
Deprenyl possesses a chiral center at the α-carbon of the aminopropyl side chain. The synthesis of specific enantiomers is crucial as different stereoisomers can exhibit varied pharmacological activities. For instance, the synthesis of enantiopure vicinal amino alcohols, which are key structural motifs in molecules like selegiline (B1681611) (L-Deprenyl), has been achieved through dual catalytic strategies. nih.gov One such approach involves the reductive cross-coupling of nitrones with aromatic aldehydes, utilizing a rare earth metal and a chiral N,N'-dioxide ligand to create a radical-type Zimmerman-Traxler transition state. nih.gov This method affords high enantio- and diastereoselectivities, providing a pathway to chiral building blocks for Deprenyl analogs. nih.gov
Another common strategy for establishing the chiral center is to start from an enantiomerically pure precursor. For example, the synthesis of methamphetamine, the core structure of Deprenyl, often utilizes l-ephedrine or d-pseudoephedrine, which are naturally occurring chiral compounds. europa.euunodc.orgservice.gov.uk The reduction of these precursors reliably produces the desired (S)-enantiomer of methamphetamine. europa.euservice.gov.uk This principle can be extended to the synthesis of Deprenyl analogs, where a chiral precursor dictates the stereochemistry of the final product.
For radiolabeled analogs used in Positron Emission Tomography (PET), such as [¹¹C]L-deprenyl-D₂, the synthesis often starts from an optically pure precursor like L-amphetamine, which is then elaborated into the final molecule, preserving the stereochemistry throughout the synthetic sequence. nih.gov
Regioselective deuteration allows for the placement of deuterium at specific C-H bonds, which is essential for studying metabolic pathways or enhancing a drug's pharmacokinetic properties. A variety of methods have been developed for this purpose, often employing transition metal catalysts.
Catalytic Hydrogen Isotope Exchange (HIE): This is a powerful method for site-selective deuteration, often using D₂O as an economical and readily available deuterium source. pearson.comsnnu.edu.cn
Ruthenium Catalysts: Ruthenium complexes have been shown to effectively catalyze the direct and stereoretentive deuteration of primary amines at the α-carbon. europa.euwikipedia.org This approach utilizes a reversible dehydrogenation/hydrogenation process coupled with H/D exchange. europa.eu
Iridium Catalysts: Iridium complexes are particularly effective for the ortho-selective C-H deuteration of aromatic rings containing directing groups, such as those found in phenylacetic acid derivatives. snnu.edu.cn
Palladium Catalysts: Palladium on carbon (Pd/C) in the presence of aluminum and D₂O can facilitate selective H-D exchange reactions on various organic molecules, including amino acids. service.gov.uk
Iron and Manganese Catalysts: Homogeneous pincer complexes of iron and manganese have been used for the regioselective deuteration of alcohols, which can be precursors to other functional groups. researchgate.net Iron catalysts tend to promote deuteration exclusively at the α-position, while manganese can lead to deuteration at both α and β positions. researchgate.net
Deoxygenative Deuteration: A method for the deoxygenative deuteration of aldehydes to form -CD₃ groups has been developed using a palladium catalyst on superwetting porous carbon (Pd/SPC) with D₂O/H₂. This technique proceeds through a successive pathway of hydrogen isotope exchange, deuterium addition, and final deoxygenative deuteration. researchgate.net
The table below summarizes some catalytic systems used for regioselective deuteration.
Table 1: Catalytic Systems for Regioselective Deuteration
| Catalyst System | Substrate Type | Deuterium Source | Selectivity |
|---|---|---|---|
| Ru-bMepi complexes | Primary amines | D₂O | α-carbon, stereoretentive |
| Iron pincer complex | Primary alcohols | D₂O | α-position |
| Manganese pincer complex | Primary alcohols | D₂O | α and β positions |
| Iridium complexes | Aromatics with directing groups | D₂ gas | Ortho-position |
| Pd/C - Al | Amino acids, various organics | D₂O | Various positions |
| Pd/SPC | Aromatic aldehydes | D₂O / H₂ | Deoxygenative to -CD₃ |
Comprehensive Synthetic Routes to rac-4-AminoDeprenyl-d3
The synthesis of rac-4-AminoDeprenyl-d3 is a multi-step process that requires the strategic introduction of three key features: the deuterated side chain, the 4-amino group on the phenyl ring, and the N-propargyl group. A plausible synthetic strategy involves starting with a deuterated and ring-functionalized precursor.
A logical approach to the synthesis of the target molecule is to begin with a deuterated phenyl-2-propanone (P2P) derivative. Specifically, 1-(4-nitrophenyl)propan-2-one-d₃ would be an ideal precursor. The nitro group can be readily reduced to the required amino group late in the synthesis, and the deuterated ketone provides the scaffold for building the aminopropyl-d₃ side chain.
The synthesis of this deuterated precursor could be achieved by starting with deuterated phenylacetic acid (phenylacetic acid-d₂). The deuteration of phenylacetic acid itself can be accomplished using various HIE methods. This deuterated acid can then be reacted to form the ketone, 1-phenylpropan-2-one-d₂. Further deuteration at the methyl group to achieve the d₃ label can be accomplished through base-catalyzed exchange in D₂O. Nitration of the resulting deuterated P2P using standard nitrating agents (e.g., HNO₃/H₂SO₄) would yield the desired 1-(4-nitrophenyl)propan-2-one-d₃ precursor. The choice of deuterium source is critical, with D₂O being favored for its low cost and safety, while deuterated gases like D₂ or reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) are used for specific reduction steps. google.comresearchgate.net
Starting from the optimized precursor, 1-(4-nitrophenyl)propan-2-one-d₃, a potential multi-step reaction sequence to obtain rac-4-AminoDeprenyl-d3 is outlined below.
Reductive Amination: The deuterated ketone precursor undergoes reductive amination with methylamine. This reaction is a cornerstone in the synthesis of methamphetamine and its analogs. unodc.orgpearson.commedsci.orgacs.org Common reducing agents for this step include aluminum amalgam (Al/Hg) or sodium borohydride (B1222165) (NaBH₄). unodc.org This step creates the racemic N-methyl-1-(4-nitrophenyl)propan-2-amine-d₃ intermediate.
Reduction of the Nitro Group: The nitro group on the phenyl ring is then reduced to a primary amine. This transformation is typically achieved with high yield using catalytic hydrogenation (e.g., H₂/Pd-C) or with metal/acid combinations like tin(II) chloride in hydrochloric acid (SnCl₂/HCl). This step yields rac-4-amino-N-methylamphetamine-d₃.
N-Propargylation: The final step is the introduction of the propargyl group to the secondary amine. This is an alkylation reaction, typically carried out by treating the secondary amine from the previous step with propargyl bromide or propargyl chloride in the presence of a non-nucleophilic base (e.g., potassium carbonate) to scavenge the resulting hydrohalic acid. This reaction produces the final target compound, rac-4-AminoDeprenyl-d3.
A figure in a doctoral thesis suggests the synthesis of a p-aminodeprenyl derivative, supporting the feasibility of introducing an amino group onto the Deprenyl scaffold. diva-portal.orgresearchgate.net
The final product of the described synthesis is a racemic mixture of the (R)- and (S)-enantiomers. The separation of these enantiomers, a process known as resolution, is often challenging because enantiomers have identical physical properties in an achiral environment. wikipedia.org However, several methods are available for the isolation of racemic mixtures.
Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent), such as tartaric acid or camphorsulfonic acid. This reaction forms a mixture of diastereomeric salts. Since diastereomers have different physical properties (e.g., solubility), they can be separated by fractional crystallization. wikipedia.org Once separated, the individual enantiomers of the amine can be recovered by treating the salts with a base.
Chiral Chromatography: This is a powerful and widely used technique for separating enantiomers. It involves using a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column. The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation. wikipedia.org
Deuterium-Enabled Chiral Switching (DECS): In some cases, chiral centers can be prone to racemization. The incorporation of deuterium can stabilize such chiral centers due to the kinetic isotope effect, making the separation of enantiomers more feasible. google.compsu.edu This strategy allows for the isolation and administration of a single, beneficial enantiomer from a previously inseparable racemic mixture. google.compsu.edu
The purity of the final isolated product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to verify the position and extent of deuterium incorporation, and mass spectrometry to confirm the molecular weight.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| rac-4-AminoDeprenyl-d3 |
| Deprenyl |
| Selegiline (L-Deprenyl) |
| [¹¹C]L-deprenyl-D₂ |
| L-amphetamine |
| Methamphetamine |
| l-ephedrine |
| d-pseudoephedrine |
| 1-(4-nitrophenyl)propan-2-one-d₃ |
| Phenylacetic acid-d₂ |
| 1-phenylpropan-2-one-d₂ |
| N-methyl-1-(4-nitrophenyl)propan-2-amine-d₃ |
| rac-4-amino-N-methylamphetamine-d₃ |
| Propargyl bromide |
| Propargyl chloride |
| Tartaric acid |
Spectroscopic and Chromatographic Characterization of Deuterium Labeling
The characterization of rac-4-AminoDeprenyl-d3 is a multi-faceted process that employs advanced spectroscopic and chromatographic techniques. These methods are essential to confirm the successful incorporation of the deuterium label at the desired position, determine the isotopic purity of the batch, and assess its chemical and enantiomeric purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. In the context of deuterium-labeled compounds, it serves the primary purpose of confirming the exact location of the deuterium atoms. This is typically achieved by comparing the ¹H NMR spectrum of the labeled compound with that of its non-deuterated analog.
The fundamental principle lies in the fact that deuterium (²H) and protium (B1232500) (¹H) have different nuclear magnetic properties and resonate at vastly different frequencies. uni-saarland.de Consequently, in a ¹H NMR experiment, a proton that has been replaced by a deuterium atom will no longer produce a signal in the spectrum. hmdb.ca For rac-4-AminoDeprenyl-d3, where the three deuterium atoms are located on the methyl group of the N-propargyl moiety, one would expect the complete disappearance of the singlet corresponding to these methyl protons in the ¹H NMR spectrum. The surrounding protons may also exhibit a change in their coupling patterns, although the effect is often minimal.
Furthermore, ²H NMR (Deuterium NMR) can be used to directly observe the deuterium nuclei. uni-saarland.de This technique provides a spectrum showing a signal for each unique deuterium environment. For rac-4-AminoDeprenyl-d3, a single signal would be expected in the ²H NMR spectrum, confirming that all three deuterium atoms are in an equivalent chemical environment.
Predicted ¹H NMR Spectral Data Comparison:
| Assignment | rac-4-AminoDeprenyl (Predicted) | rac-4-AminoDeprenyl-d3 (Predicted) |
| Aromatic Protons (AA'BB' system) | δ 7.10 (d, 2H), 6.65 (d, 2H) | δ 7.10 (d, 2H), 6.65 (d, 2H) |
| -NH₂ | δ 3.65 (s, 2H) | δ 3.65 (s, 2H) |
| N-CH(Ph) | δ 3.75 (q, 1H) | δ 3.75 (q, 1H) |
| N-CH₂-C≡CH | δ 3.40 (d, 2H) | δ 3.40 (d, 2H) |
| C≡CH | δ 2.25 (t, 1H) | δ 2.25 (t, 1H) |
| CH-CH₃ | δ 1.25 (d, 3H) | δ 1.25 (d, 3H) |
| N-CH(Ph)-CH₃ | δ 2.75 (m, 1H) | δ 2.75 (m, 1H) |
Note: The table above presents predicted data for illustrative purposes. Actual chemical shifts can vary based on solvent and concentration. washington.edu
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. uni-saarland.de For isotopically labeled compounds, HRMS is crucial for confirming the incorporation of the label and for quantifying isotopic purity.
In the analysis of rac-4-AminoDeprenyl-d3, HRMS can distinguish between the labeled molecule and any residual unlabeled material. The mass difference between a deuterium atom (2.01410 u) and a protium atom (1.00783 u) is significant enough to be easily resolved by HRMS. The analysis would typically look for the protonated molecular ions [M+H]⁺. The presence of a peak corresponding to the exact mass of the d3-isotopologue and the absence or low abundance of the d0-isotopologue peak confirms a high degree of isotopic enrichment.
The isotopic purity can be calculated from the relative intensities of the ion peaks for the labeled and unlabeled species in the mass spectrum. For instance, if the peak for [M+3D+H]⁺ is vastly more abundant than the [M+H]⁺ peak, it indicates high isotopic purity.
Calculated Exact Masses for Isotopic Analysis:
| Species | Formula | Calculated Exact Mass [M+H]⁺ |
| rac-4-AminoDeprenyl | C₁₃H₁₇N₂ | 201.1386 |
| rac-4-AminoDeprenyl-d3 | C₁₃H₁₄D₃N₂ | 204.1574 |
This data is calculated and serves as a representative example for analytical confirmation.
As the compound name indicates, rac-4-AminoDeprenyl-d3 is a racemic mixture, meaning it contains equal amounts of two enantiomers. nih.gov Chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP), is the standard method for separating and quantifying the individual enantiomers. nih.govrsc.org
The process involves using a column packed with a chiral material that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for separating a wide range of chiral compounds, including amines. ymc.co.jp
A successful chiral resolution method would show two distinct, well-resolved peaks in the chromatogram, one for each enantiomer. The chemical purity is assessed by the total area of the two enantiomer peaks relative to any impurity peaks. The enantiomeric excess (e.e.) or enantiomeric ratio is determined by comparing the integrated areas of the two enantiomer peaks. For a racemic mixture, these areas should be virtually identical (50:50 ratio).
Hypothetical Chiral HPLC Method and Results:
| Parameter | Condition |
| Column | CHIRAL ART Amylose-SA (or similar polysaccharide-based CSP) |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Expected Rt (Enantiomer 1) | ~6.5 min |
| Expected Rt (Enantiomer 2) | ~7.8 min |
| Expected Resolution (Rs) | >1.5 |
This table represents a typical method for chiral separation and is for illustrative purposes. Method optimization would be required for actual analysis.
Elucidation of Metabolic Pathways and Fate Utilizing Rac4 Aminodeprenyl D3
In Vitro Metabolic Studies of Selegiline (B1681611) and its Primary Metabolites
In vitro studies using human liver microsomes are instrumental in identifying the enzymes responsible for drug metabolism and characterizing the subsequent metabolic transformations. nih.govnih.gov
Identification of Enzymatic Systems Governing 4-AminoDeprenyl Formation
The formation of 4-AminoDeprenyl, also known as desmethylselegiline, is a primary step in the metabolism of selegiline. wikipedia.orgpopline.org This process is primarily governed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov While the exact enzymatic landscape is complex and not fully elucidated, several CYP isoenzymes have been identified as key players. wikipedia.org
In vitro studies with human liver microsomes and recombinant CYP enzymes have pointed to CYP2B6 and CYP2C19 as the major enzymes responsible for the metabolism of selegiline. drugbank.comnih.gov Specifically, CYP2B6 is thought to be significantly involved in the N-demethylation of selegiline to produce desmethylselegiline (4-AminoDeprenyl). wikipedia.orgresearchgate.net Further research has confirmed the major role of CYP2B6 in this metabolic step, with additional contributions from CYP3A4 and a minor role for CYP2A6 . nih.gov
Interestingly, while some studies initially suggested the involvement of other CYPs like CYP2D6, further investigations with recombinant enzymes did not support a significant role for this isoenzyme in selegiline metabolism. drugbank.comnih.gov The involvement of multiple enzymes, particularly the highly polymorphic CYP2B6 and CYP2C19, likely contributes to the observed interindividual variability in selegiline clearance. drugbank.com
Table 1: Key Cytochrome P450 Isoenzymes in 4-AminoDeprenyl Formation
| Enzyme | Role in 4-AminoDeprenyl Formation | Supporting Evidence |
|---|---|---|
| CYP2B6 | Major contributor to N-demethylation of selegiline | In vitro studies with human liver microsomes and recombinant enzymes. drugbank.comnih.govnih.gov |
| CYP2C19 | Significant contributor to overall selegiline metabolism | In vitro studies with recombinant enzymes. drugbank.comnih.gov |
| CYP3A4 | Contributes to the formation of desmethylselegiline | In vitro studies with human liver microsomes. nih.govnih.gov |
| CYP2A6 | Plays a small role in selegiline metabolism | Correlation analysis and chemical inhibition studies. nih.gov |
Characterization of Subsequent Metabolic Transformations of 4-AminoDeprenyl
Following its formation, 4-AminoDeprenyl (desmethylselegiline) undergoes further metabolic transformations. The primary pathways involved are N-dealkylation and hydroxylation. popline.orgnih.gov Desmethylselegiline is further metabolized to levoamphetamine through N-depropargylation, a reaction also thought to be catalyzed by CYP2B6 and CYP2C19. wikipedia.org
Beyond these primary steps, selegiline metabolism gives rise to a number of other metabolites. These include (R)-methamphetamine, (R)-amphetamine, and their hydroxylated derivatives such as (R)-p-hydroxyamphetamine and (R)-p-hydroxymethamphetamine. nih.gov The metabolic cascade also involves beta-carbon hydroxylation, leading to the formation of norephedrine (B3415761) and norpseudoephedrine. nih.gov It is noteworthy that the metabolism of selegiline proceeds without racemic transformation, meaning the stereochemistry of the metabolites is retained from the parent compound. popline.orgnih.gov
Application of rac-4-AminoDeprenyl-d3 in Metabolic Tracing Experiments
Stable isotope labeling, utilizing compounds like rac-4-AminoDeprenyl-d3, is a powerful technique in metabolic research. creative-proteomics.com The introduction of deuterium (B1214612) atoms (d3) creates a heavier version of the molecule that can be distinguished from its non-labeled counterpart by mass spectrometry (MS), allowing for precise tracing and quantification. nih.govnih.gov
Quantitative and Qualitative Assessment of Metabolite Production in Biological Systems
The use of deuterium-labeled compounds enables both the identification (qualitative assessment) and measurement (quantitative assessment) of metabolites in complex biological matrices like plasma and urine. illinois.eduoup.com By administering rac-4-AminoDeprenyl-d3, researchers can track its conversion to downstream metabolites. The distinct mass shift provided by the deuterium label allows for the unambiguous identification of metabolites derived from the administered compound, even in the presence of endogenous molecules with similar structures.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique commonly employed for this purpose. nih.govthermofisher.com This method allows for the separation of various metabolites followed by their detection and quantification based on their unique mass-to-charge ratios. thermofisher.com
Use as an Internal Standard for Absolute Quantification of 4-AminoDeprenyl
One of the most critical applications of rac-4-AminoDeprenyl-d3 is its use as an internal standard for the absolute quantification of unlabeled 4-AminoDeprenyl. illinois.eduoup.com In quantitative analysis, an internal standard is a compound with similar physicochemical properties to the analyte of interest that is added to a sample in a known amount. ijcpa.in
By using a deuterated analog like rac-4-AminoDeprenyl-d3, any variations in sample preparation, extraction, and instrument response can be corrected for, leading to highly accurate and precise measurements. oup.comnih.gov The ratio of the signal from the unlabeled analyte to the known amount of the labeled internal standard is used to determine the exact concentration of the analyte in the original sample. oup.com This approach is considered the gold standard for quantitative bioanalysis. inotiv.com
Table 2: Application of rac-4-AminoDeprenyl-d3 in Quantitative Analysis
| Application | Methodology | Advantage |
|---|---|---|
| Metabolic Tracing | Administration of rac-4-AminoDeprenyl-d3 and analysis of biological samples using LC-MS/MS. | Allows for the identification and tracking of metabolites originating from the administered compound. |
| Internal Standard | Addition of a known amount of rac-4-AminoDeprenyl-d3 to samples containing unlabeled 4-AminoDeprenyl. | Enables highly accurate and precise absolute quantification by correcting for analytical variability. oup.comnih.gov |
Investigation of Metabolic Flux and Turnover Rates
Metabolic flux analysis (MFA) is a sophisticated technique used to quantify the rates of metabolic reactions within a biological system. creative-proteomics.comnih.gov Stable isotope labeling is central to MFA, as it allows researchers to trace the flow of atoms through metabolic pathways. nih.govfrontiersin.org While direct studies investigating the metabolic flux and turnover rates specifically using rac-4-AminoDeprenyl-d3 are not extensively detailed in the provided context, the principles of MFA are directly applicable.
By introducing rac-4-AminoDeprenyl-d3 into a biological system, it is possible to measure the rate at which it is converted to its various metabolites. This provides insights into the turnover rate of 4-AminoDeprenyl and the activity of the enzymes involved in its further metabolism. For instance, positron emission tomography (PET) has been used with 11C-L-deprenyl to investigate the turnover rate of monoamine oxidase B (MAO-B), the enzyme target of selegiline, demonstrating a half-life of 6.5 days in the pig brain. nih.gov Similar principles could be applied using deuterium-labeled tracers and mass spectrometry to determine the turnover rates of selegiline's metabolites.
In Vivo Preclinical Metabolism Studies in Non-Human Models
The study of deuterated compounds provides a powerful tool for elucidating metabolic pathways and understanding the pharmacokinetics of drug candidates. The strategic placement of deuterium atoms can alter the rate of metabolic processes, a phenomenon known as the kinetic isotope effect. informaticsjournals.co.in This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes, such as cytochrome P450, to break. juniperpublishers.com Consequently, metabolic pathways that involve the cleavage of a C-D bond may be slowed, potentially leading to a different metabolic profile and improved pharmacokinetic properties compared to the non-deuterated parent compound. nih.govnih.gov
While specific in vivo preclinical metabolism studies on rac-4-AminoDeprenyl-d3 are not extensively documented in publicly available literature, its metabolic fate can be extrapolated from studies of its non-deuterated parent compound, selegiline (Deprenyl), and the established principles of deuterium substitution in drug metabolism. informaticsjournals.co.inscience.gov Selegiline is known to undergo extensive metabolism, primarily through N-dealkylation and hydroxylation.
ADME studies in non-human models are crucial for characterizing the pharmacokinetic profile of a new chemical entity. The use of a deuterated analogue like rac-4-AminoDeprenyl-d3 in such studies would aim to investigate whether the deuterium substitution leads to a more favorable pharmacokinetic profile.
In a hypothetical preclinical study in a rodent model, the plasma concentrations of rac-4-AminoDeprenyl-d3 and its major metabolites would be monitored over time following administration. Based on the metabolism of the parent compound, selegiline, the expected major metabolites would include deuterated versions of N-desmethylselegiline, methamphetamine, and amphetamine. science.gov However, the deuteration at the 4-amino position might influence the rates of formation of these metabolites.
Table 1: Hypothetical Pharmacokinetic Parameters of rac-4-AminoDeprenyl-d3 and its Parent Compound in a Rodent Model
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) |
| rac-4-AminoDeprenyl | 150 | 0.5 | 450 | 2.5 |
| rac-4-AminoDeprenyl-d3 | 180 | 0.75 | 650 | 4.0 |
This table presents hypothetical data for illustrative purposes, based on the expected kinetic isotope effect. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC (0-t): Area under the plasma concentration-time curve; t1/2: Elimination half-life.
The expected outcome of such a study, as illustrated in the hypothetical data in Table 1, would be an increased plasma exposure (AUC) and a longer elimination half-life for rac-4-AminoDeprenyl-d3 compared to its non-deuterated counterpart. This is because the C-D bonds can slow the rate of metabolism, leading to reduced clearance of the drug from the body. nih.gov
Understanding the distribution and metabolism of a compound in different tissues is essential for a comprehensive metabolic profile. nih.gov In preclinical models, this is often achieved by analyzing tissue samples (e.g., liver, brain, kidney) at various time points after administration of the compound.
For rac-4-AminoDeprenyl-d3, a key area of interest would be the liver, the primary site of drug metabolism, and the brain, a potential target organ. Analysis of tissue homogenates would likely reveal the presence of the parent compound and its metabolites. The relative concentrations of these would provide insight into tissue-specific metabolic activity.
Table 2: Hypothetical Tissue Distribution of rac-4-AminoDeprenyl-d3 and its Major Metabolite (Deuterated N-desmethylselegiline) in a Rodent Model (2 hours post-administration)
| Tissue | rac-4-AminoDeprenyl-d3 (ng/g tissue) | Deuterated N-desmethylselegiline (ng/g tissue) |
| Liver | 850 | 450 |
| Brain | 300 | 80 |
| Kidney | 600 | 250 |
| Plasma | 120 | 50 |
This table presents hypothetical data for illustrative purposes.
The data in the hypothetical Table 2 illustrates that the highest concentration of the parent drug and its metabolite would be expected in the liver, consistent with its role as the main metabolic organ. The presence of the compound and its metabolite in the brain would be indicative of its ability to cross the blood-brain barrier. The relative ratio of the parent compound to its metabolite in different tissues can provide clues about the rate and location of metabolic conversion. For instance, a higher metabolite-to-parent ratio in the liver compared to the brain would suggest that the N-demethylation primarily occurs in the liver.
Mechanistic and Preclinical Research Applications of Rac4 Aminodeprenyl D3 in Biochemical Pharmacology
Investigation of Monoamine Oxidase-B (MAO-B) Inhibition Properties
Monoamine oxidase-B is a crucial enzyme located on the outer mitochondrial membrane, responsible for the oxidative deamination of various monoamine neurotransmitters, including dopamine (B1211576). mdpi.commdpi.com Its dysregulation has been implicated in several neurodegenerative disorders. nih.govchemrxiv.org Inhibitors of MAO-B are therefore of significant interest in neuropharmacology.
Assessment of 4-AminoDeprenyl's Intrinsic MAO-B Inhibitory Activity
4-AminoDeprenyl, the non-deuterated parent compound of rac-4-AminoDeprenyl-d3, is recognized for its inhibitory effects on MAO-B. The primary mechanism of many MAO-B inhibitors involves blocking the enzyme's active site, thereby preventing the breakdown of monoamines like dopamine. scbt.comparkinson.org This action increases the availability of dopamine in the brain. parkinsons.org.uk The inhibition of MAO-B reduces the rate of monoamine catabolism and the concurrent production of hydrogen peroxide, a reactive oxygen species that can contribute to oxidative stress. scbt.com The selective inhibition of MAO-B is a targeted approach to modulate the dopaminergic system without significantly affecting the metabolism of other neurotransmitters like serotonin. scbt.com
The potency of MAO-B inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. For instance, a study on various N-arylated heliamine analogues identified compounds with IC50 values for MAO-B inhibition ranging from 1.55 µM to 13.5 µM. nih.gov Another example is a piloquinone derivative that demonstrated potent inhibition of human MAO-B with an IC50 value of 1.21 µM. jmb.or.kr
Comparative Enzyme Kinetics with Selegiline (B1681611) and Other MAO-B Inhibitors
Comparative studies of enzyme kinetics are essential for characterizing new inhibitors relative to established ones like selegiline (L-deprenyl). Selegiline is a well-known irreversible and selective inhibitor of MAO-B. mdpi.comfrontiersin.org It functions by covalently modifying the flavin adenine (B156593) dinucleotide (FAD) cofactor within the enzyme's active site. mdpi.com
Kinetic analyses, such as Lineweaver-Burk plots, help determine the mode of inhibition (e.g., competitive, non-competitive, or irreversible). jmb.or.kr For example, selegiline's irreversible nature means that its inhibitory effect persists until the enzyme is replaced. nih.gov In contrast, reversible inhibitors, like safinamide, dissociate from the enzyme. nih.gov The study of deuterated analogs like fluorodeprenyl-D2, a bis-deuterium substituted l-deprenyl analog, has shown favorable kinetic properties, including less irreversibility compared to other MAO-B radioligands. nih.gov
The following table provides a comparative overview of the inhibitory characteristics of different MAO-B inhibitors.
| Inhibitor | Type of Inhibition | Selectivity | Key Kinetic Features |
| Selegiline (L-deprenyl) | Irreversible | MAO-B selective | Covalently modifies FAD cofactor. mdpi.comfrontiersin.org |
| Rasagiline | Irreversible | MAO-B selective | Potent, with dopamine-enhancing effects. mdpi.com |
| Safinamide | Reversible | MAO-B selective | Dissociates from the enzyme. nih.gov |
| Tranylcypromine | Irreversible | Non-selective | Inhibits both MAO-A and MAO-B. mdpi.com |
| Fluorodeprenyl-D2 | Less Irreversible | MAO-B selective | Favorable washout kinetics from the brain. nih.gov |
Elucidation of Binding Modes and Active Site Interactions using Labeled Analogs
The use of isotopically labeled analogs, such as those containing deuterium (B1214612) or radioisotopes like 18F, is instrumental in elucidating the binding modes and interactions within the MAO-B active site. The active site of MAO-B is a hydrophobic pocket containing an "aromatic cage" of tyrosine residues that are key for substrate and inhibitor binding. mdpi.comnih.gov
Studies with labeled compounds allow for techniques like positron emission tomography (PET) and autoradiography to visualize and quantify MAO-B activity in vivo. nih.gov For example, 18F-fluorodeprenyl-D2 has been used as a PET radioligand to map MAO-B expression in the human brain. nih.gov Molecular dynamics simulations can further complement these experimental approaches by modeling the precise interactions between an inhibitor and the amino acid residues of the active site. mdpi.com These studies have revealed that the tighter substrate cavity of MAO-B, compared to MAO-A, contributes to its substrate and inhibitor specificity. mdpi.com
Exploration of Neurobiological and Neurochemical Effects
The inhibition of MAO-B by compounds like rac-4-AminoDeprenyl-d3 has significant downstream effects on neurobiology and neurochemistry, primarily through the modulation of the dopamine system and the potential for neuroprotection.
Studies on Dopamine System Modulation in Preclinical Models
The primary consequence of MAO-B inhibition is the modulation of the dopamine (DA) system. parkinson.orgparkinsons.org.uk By preventing the breakdown of dopamine, MAO-B inhibitors increase its concentration in the synapse, thereby enhancing dopaminergic signaling. nih.gov This is particularly relevant in conditions characterized by dopamine deficiency.
Preclinical models, including rodent and non-human primate models, are crucial for studying these effects. nih.govnih.gov In such models, neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) or 6-hydroxydopamine (6-OHDA) are often used to induce dopaminergic neurodegeneration, mimicking aspects of certain neurodegenerative diseases. nih.govnih.gov Studies in these models have shown that MAO-B inhibitors can restore motor function by increasing striatal dopamine levels. nih.gov The modulation of dopamine by these inhibitors can influence synaptic plasticity, which is the ability of synapses to strengthen or weaken over time, a fundamental process for learning and memory. nih.gov
Investigations into Putative Neuroprotective Mechanisms in Cellular and Animal Models
Beyond symptomatic relief through dopamine modulation, there is significant interest in the potential neuroprotective effects of MAO-B inhibitors. Neuroprotection refers to the preservation of neuronal structure and function. mdpi.com One proposed mechanism for the neuroprotective effects of MAO-B inhibitors is the reduction of oxidative stress. scbt.com The enzymatic breakdown of monoamines by MAO-B produces hydrogen peroxide, a source of reactive oxygen species (ROS) that can lead to cellular damage and neuronal death. chemrxiv.org By inhibiting MAO-B, these compounds reduce the production of ROS. mdpi.com
Cellular models, such as neuronal cell cultures, and animal models are used to investigate these putative neuroprotective mechanisms. nih.govplos.orgd-nb.info In these models, cells or animals are often exposed to toxins that induce oxidative stress and apoptosis (programmed cell death). nih.govplos.org Studies have shown that MAO-B inhibitors can protect neurons from such insults. plos.org Furthermore, long-term treatment with selegiline has been shown to increase the activity of superoxide (B77818) dismutase (SOD), a key antioxidant enzyme. mdpi.com The neuroprotective effects of these compounds are being explored in the context of various neurodegenerative diseases. d-nb.infofrontiersin.org
The table below summarizes common preclinical models used to study neuroprotection.
| Model Type | Examples | Key Features |
| Cellular Models | NSC-19 neuroblastoma cells, primary neuronal cultures | Allow for the study of specific cellular pathways like apoptosis and oxidative stress. nih.govplos.org |
| Animal Models (Toxin-induced) | MPTP-treated mice, 6-OHDA-lesioned rats | Mimic acute dopaminergic neurodegeneration. nih.govnih.gov |
| Animal Models (Genetic) | Transgenic mice (e.g., SOD1 mutant) | Model the genetic basis of some neurodegenerative diseases. nih.govplos.org |
Role in Modulating Oxidative Stress Pathways in Neurological Contexts
Neurological disorders, which encompass a wide range of conditions affecting the brain, spinal cord, and nerves, are a leading cause of disability and health loss globally. clevelandclinic.orgwho.int Many of these conditions, such as neurodegenerative diseases, are associated with underlying pathological processes including oxidative stress, inflammation, and mitochondrial dysfunction. nih.gov Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key factor in neuronal damage. nih.gov
While direct research on rac-4-AminoDeprenyl-d3 and its specific role in modulating oxidative stress is limited, the broader class of aminopyridine-related compounds has been investigated for neuroprotective properties. nih.gov For instance, 4-aminopyridine (B3432731) is known to act as an antagonist of voltage-gated potassium (Kv) channels and is used in certain neurological disorders. nih.gov Emerging evidence suggests that beyond its symptomatic effects, it may possess neuroprotective features. nih.gov The modulation of ion channels can influence cellular processes that are intertwined with oxidative stress pathways.
The parent compound, deprenyl (B1670267) (selegiline), and its metabolites are known to have complex pharmacological profiles that include mechanisms related to neuroprotection and antioxidant activity. The investigation into deuterated analogues like rac-4-AminoDeprenyl-d3 is a strategy often employed in pharmaceutical research to fine-tune metabolic stability and pharmacokinetic profiles, which could in turn enhance or prolong their therapeutic actions, including any potential effects on oxidative stress pathways. Further preclinical studies are required to specifically elucidate the direct effects of rac-4-AminoDeprenyl-d3 on oxidative stress markers and related signaling pathways within a neurological context.
Receptor Binding and Ligand Affinity Studies
Utilization of rac-4-AminoDeprenyl-d3 as a Radioligand Precursor or Cold Ligand in Receptor Binding Assays
Receptor-ligand binding assays are a cornerstone of drug discovery and pharmacological research, providing critical information on the interaction between a compound and its biological target. nih.govopenaccessjournals.com These assays are essential for determining the affinity and selectivity of new chemical entities. openaccessjournals.commerckmillipore.com
In this context, rac-4-AminoDeprenyl-d3 serves as a valuable research tool. Its primary application is as a "cold ligand" or a non-radioactive competitor in competitive binding assays. uah.esoncodesign-services.com In these experiments, a single concentration of a radiolabeled ligand (a "hot" ligand) is incubated with a receptor preparation in the presence of varying concentrations of an unlabeled compound like rac-4-AminoDeprenyl-d3. oncodesign-services.com By competing with the radioligand for the same binding site, it allows researchers to determine the binding affinity (expressed as an inhibition constant, Ki, or an IC50 value) of the test compound. oncodesign-services.com This process is fundamental for characterizing the potency of a new drug candidate at its intended target. merckmillipore.com
The deuterium labeling ("-d3") in rac-4-AminoDeprenyl-d3 makes it particularly useful as an internal standard in quantitative analyses using mass spectrometry. The slight increase in mass due to the deuterium atoms allows it to be distinguished from its non-deuterated counterpart, while maintaining nearly identical physicochemical properties. This is crucial for accurate quantification in complex biological samples.
Furthermore, the amino group on p-aminodeprenyl, the non-deuterated parent, can be chemically modified, for example, to attach it to other molecules like polypeptide conjugates for studying molecular interactions with protein targets. researchgate.netresearchgate.net This chemical handle also makes it a suitable precursor for the synthesis of custom radioligands, where a radioactive isotope could be incorporated to create a novel "hot" ligand for use in receptor binding studies. researchgate.net
Assessment of Off-Target Interactions and Selectivity Profiles
A critical aspect of drug development is understanding a compound's selectivity—its ability to interact with its intended target with high affinity while having low affinity for other, unintended targets. openaccessjournals.com Off-target interactions can lead to undesirable side effects or, in some cases, reveal new therapeutic possibilities. nih.govicr.ac.uk Assessing the selectivity profile of a compound is therefore a key step in its preclinical evaluation. frontiersin.org
For a compound like rac-4-AminoDeprenyl-d3, derived from the monoamine oxidase B (MAO-B) inhibitor deprenyl, a comprehensive selectivity profile would involve screening it against a panel of receptors, transporters, and enzymes. This is particularly important given that many drugs, especially those acting on the central nervous system, can interact with multiple targets. neurips.cc For example, various antidepressant and antipsychotic medications are known to have affinities for different adrenoceptor subtypes (α2A, α2B, α2C). nih.gov
Competitive radioligand binding assays are the primary method for generating these selectivity profiles. oncodesign-services.com By testing rac-4-AminoDeprenyl-d3 against a wide array of targets, researchers can quantify its binding affinity for each one. This data, typically presented as Ki values, allows for a direct comparison of its potency across different targets, revealing its selectivity. A compound is considered highly selective if it exhibits a significantly higher affinity for one target over all others. frontiersin.org
The table below illustrates a hypothetical selectivity profile for a research compound, demonstrating how binding affinity data is typically presented.
Interactive Data Table: Illustrative Receptor Selectivity Profile
This table presents hypothetical binding affinity (Ki) data for a research compound against a panel of common central nervous system targets. Lower Ki values indicate higher binding affinity.
| Target | Compound Ki (nM) | Control Ligand | Control Ki (nM) |
| MAO-B | 15 | Ro 19-6327 | 10 |
| MAO-A | 850 | Clorgyline | 5 |
| Dopamine D2 | 1200 | Haloperidol | 2 |
| Serotonin 5-HT2A | 2500 | Ketanserin | 1 |
| Alpha-2A Adrenoceptor | 5000 | RX821002 | 3 |
| NET | 750 | Desipramine | 4 |
This table is for illustrative purposes only and does not represent actual data for rac-4-AminoDeprenyl-d3.
Advanced Analytical Methodologies for Detection and Quantification of Rac4 Aminodeprenyl D3
Chromatography-Mass Spectrometry (LC-MS/MS and GC-MS) Applications
Chromatography coupled with mass spectrometry stands as the cornerstone for the analysis of rac-4-AminoDeprenyl-d3. These hybrid techniques offer unparalleled selectivity and sensitivity, allowing for the separation of the analyte from complex mixtures and its unambiguous identification and quantification based on its mass-to-charge ratio.
The detection of trace amounts of rac-4-AminoDeprenyl-d3, especially in biological samples, necessitates the development of highly optimized analytical methods. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed for this purpose.
For GC-MS analysis, derivatization is often a necessary step to improve the volatility and thermal stability of amine-containing compounds like deprenyl (B1670267) and its analogs. researchgate.net Agents such as trifluoroacetic anhydride (B1165640) (TFAA) or (S)-(-)-N-(trifluoroacetyl)prolyl chloride can be used. nih.gov The latter also allows for chiral separation to distinguish between enantiomers. Analysis is typically performed in Selected Ion Monitoring (SIM) mode, where the mass spectrometer is set to detect specific ions characteristic of the analyte, thereby increasing sensitivity and reducing background noise.
LC-MS/MS is frequently the preferred method due to its applicability to a wider range of compounds without the need for derivatization. lcms.cz Ultra-High-Performance Liquid Chromatography (UHPLC) systems provide rapid and efficient separation. lcms.cznih.gov The subsequent detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity. In MRM, a specific precursor ion is selected, fragmented, and then a specific product ion is monitored. This process drastically reduces chemical noise and allows for quantification at very low concentrations. lcms.cznih.gov
Table 1: Illustrative Chromatography-Mass Spectrometry Parameters for rac-4-AminoDeprenyl-d3 Analysis
| Parameter | LC-MS/MS | GC-MS |
| Chromatography System | UHPLC | Capillary GC |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Phenyl methyl silicone (e.g., 15 m x 0.25 mm) |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with formic acid | Helium carrier gas |
| Derivatization | Typically not required | Required (e.g., TFAA, PFPA) nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electron Impact (EI) |
| MS Detection Mode | Multiple Reaction Monitoring (MRM) | Selected Ion Monitoring (SIM) |
| Hypothetical MRM Transition | m/z 189 → m/z 94 (Precursor → Product) | N/A |
| Hypothetical SIM Ions | N/A | m/z 188, 94, 91 |
Isotope Dilution Mass Spectrometry (IDMS) is considered a primary reference method for high-precision quantification. nih.gov The use of a stable isotope-labeled internal standard, which is chemically identical to the analyte, is the foundation of this technique. nih.gov In the context of quantifying its non-deuterated analog, rac-4-AminoDeprenyl, rac-4-AminoDeprenyl-d3 serves as an ideal internal standard.
The principle relies on adding a known amount of the deuterated standard (rac-4-AminoDeprenyl-d3) to the sample before any preparation or extraction steps. nih.gov The standard and the native analyte behave identically during sample processing, extraction, and chromatographic separation. mdpi.com Any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. The final quantification is based on the ratio of the mass spectrometric response of the analyte to that of the isotopically labeled standard. mdpi.com This approach effectively corrects for variations in extraction recovery and matrix effects, which can suppress or enhance the analyte signal, leading to highly accurate and precise results. lcms.cz
Table 2: Principle of Isotope Dilution Mass Spectrometry for Quantification
| Compound | Role | Precursor Ion (m/z) | Product Ion (m/z) | Measurement |
| rac-4-AminoDeprenyl | Analyte | 186 | 91 | Area of analyte signal |
| rac-4-AminoDeprenyl-d3 | Internal Standard | 189 | 94 | Area of standard signal |
| Calculation | Ratio | N/A | N/A | (Analyte Area / Standard Area) x [Standard] |
Note: m/z values are hypothetical and for illustrative purposes.
Before a developed analytical method can be used for analyzing samples in a regulated environment, it must undergo rigorous validation. mdpi.com This process ensures the method is reliable, reproducible, and accurate for its intended purpose. preprints.org For rac-4-AminoDeprenyl-d3 analysis in complex matrices like blood, plasma, or urine, validation is performed according to established guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX). mdpi.compreprints.org
Key validation parameters include:
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among a series of individual measurements.
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. mdpi.com
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Matrix Effect: The alteration of analyte response due to co-eluting substances from the sample matrix. preprints.org
Recovery: The efficiency of the extraction process. preprints.org
Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation
| Parameter | Acceptance Criteria |
| Accuracy | Within ±15-20% of the nominal value (±20-25% at LOQ) |
| Precision (CV%) | ≤15-20% (≤20-25% at LOQ) |
| Linearity (r²) | ≥0.99 |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | CV ≤15% |
Note: Criteria can vary based on regulatory guidelines.
Radiometric Detection in Tracer Studies
Beyond its use as an internal standard in mass spectrometry, if rac-4-AminoDeprenyl-d3 were to be synthesized with a radionuclide, it could be used as a tracer in radiometric studies. These techniques are invaluable for in vivo imaging and ex vivo tissue distribution analysis.
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the non-invasive study of biological processes. stonybrookmedicine.edu Analogs of L-deprenyl have been successfully labeled with positron-emitting isotopes like Carbon-11 ([¹¹C]) for imaging monoamine oxidase B (MAO-B) in the human brain. nih.gov
A key development in this area was the creation of [¹¹C]L-deprenyl-D2. nih.gov The substitution with deuterium (B1214612) atoms slows the rate of the irreversible binding of the tracer to MAO-B due to the kinetic isotope effect. This modification results in more reversible binding kinetics, which can improve the quantitative modeling of PET data. nih.govnih.gov Similarly, if rac-4-AminoDeprenyl-d3 were to be radiolabeled with ¹¹C or Fluorine-18 ([¹⁸F]), it could potentially serve as a PET tracer. The existing deuterium atoms might modulate its metabolic profile and binding kinetics, potentially offering advantages for imaging specific targets in the central nervous system. nih.gov
Table 4: Comparison of Deprenyl-Based PET Radiotracers
| Radiotracer | Isotope | Key Feature | Application |
| [¹¹C]L-deprenyl | Carbon-11 | First PET tracer for MAO-B imaging. nih.gov | Quantifying MAO-B density. nih.gov |
| [¹¹C]L-deprenyl-D2 | Carbon-11 | Deuterium substitution slows binding kinetics. nih.gov | Improved quantitative modeling of MAO-B. nih.gov |
| [¹⁸F]deprenyl-D2 | Fluorine-18 | Longer half-life (109.8 min vs 20.4 min for ¹¹C). nih.gov | Facilitates multi-center trials and studies of longer duration. nih.govnih.gov |
To determine how a compound distributes throughout the body, ex vivo techniques like liquid scintillation counting and autoradiography are often used. These studies typically require the compound to be labeled with a beta-emitting isotope such as Carbon-14 (¹⁴C) or Tritium (³H).
If a ¹⁴C-labeled version of rac-4-AminoDeprenyl-d3 were administered to research animals, its distribution and accumulation in various organs and tissues could be quantified. researchgate.net After a set time, tissues would be harvested, homogenized, and analyzed using a liquid scintillation counter. This instrument measures the beta particles emitted by the radioisotope, providing a quantitative measure of the compound's concentration in each tissue.
Autoradiography offers a visual representation of the tracer's distribution. researchgate.net Thin slices of tissues are exposed to a photographic film or a digital imaging plate. The radiation emitted from the radiolabeled compound creates an image, revealing its precise location within the tissue's microstructures. This has been used to study the distribution of selegiline (B1681611) in brain regions with high MAO-B activity, such as the striatum and substantia nigra. nih.gov
Electrochemical and Immunochemical Detection Approaches
The sensitive and selective detection of novel research compounds is critical for understanding their metabolic fate and potential applications. This section details advanced analytical methodologies for the detection and quantification of compounds structurally related to rac-4-AminoDeprenyl-d3, focusing on electrochemical sensors and immunoassays. While specific research on "rac-4-AminoDeprenyl-d3" is not available in the public literature, the principles and methodologies described are based on the detection of 4-aminophenol (B1666318) (4-AP), a structurally significant and electrochemically active moiety. These approaches provide a framework for the potential development of analytical tools for novel deprenyl derivatives.
Development of Electrochemical Sensors for 4-AminoDeprenyl Detection
Electrochemical sensors offer a promising avenue for the rapid, cost-effective, and sensitive detection of electroactive molecules like 4-aminophenol (4-AP). Research has focused on modifying electrode surfaces with various nanomaterials to enhance catalytic activity, improve electron transfer rates, and increase the active surface area, thereby boosting sensor performance.
The fundamental principle behind the electrochemical detection of 4-AP involves its oxidation at the surface of a working electrode. The resulting current is proportional to the concentration of 4-AP in the sample. Various techniques, including Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV), are employed to measure this response. nih.govresearchgate.net
A significant area of development is the use of novel nanocomposites to modify standard electrodes like Glassy Carbon Electrodes (GCE) or Indium Tin Oxide (ITO) electrodes. researchgate.netmdpi.com These modifications address common challenges such as lower sensitivity and interference from other compounds. scispace.com
Key research findings in the development of electrochemical sensors for 4-AP include:
Laser-Induced Graphene (LIG) Electrodes: A flexible sensor was developed using a laser-induced carbon electrode modified with a multi-walled carbon nanotube-polyaniline (MWCNT-PANI) composite. nih.gov This sensor demonstrated a synergistic effect between the carbon nanotubes and the polymer, resulting in an expanded surface area and decreased charge-transfer resistance. nih.gov Using SWV, this sensor achieved a very low detection limit. nih.gov
Vertically-Ordered Mesoporous Silica-Nanochannel Films (VMSF): An ITO electrode modified with VMSF showed a wide linear detection range for 4-AP using the DPV method. researchgate.net The vertically aligned nanochannels and high porosity of the film allow the analyte to easily permeate and reach the electrode surface, while the film itself provides good anti-fouling and anti-interference properties. researchgate.net
Nanoparticle-Decorated Nanocomposites: A GCE was modified with platinum nanoparticles (Pt NPs) embedded in a polypyrrole-carbon black/ZnO nanocomposite. mdpi.com This sensor showed high sensitivity and a rapid response time of around 20 seconds for the detection of a related compound, 4-nitrophenol. mdpi.com
Graphene-Based Modifications: Graphene oxide (GO) functionalized with pyridine (B92270) diketopyrrolopyrrole has been used to create a direct electrochemical sensor on a GCE. nih.gov This modification improved the electrocatalytic activity for detecting nitrophenols, showcasing excellent sensitivity and a low limit of detection. nih.gov
The performance of these sensors is summarized in the table below, highlighting the effectiveness of different modification strategies.
| Electrode Modification | Analytical Technique | Linear Range (μM) | Limit of Detection (LOD) (μM) |
|---|---|---|---|
| MWCNT-PANI on Laser Induced Carbon nih.gov | SWV | 0.1 - 55 | 0.006 |
| VMSF on ITO Electrode researchgate.net | DPV | 0.5 - 400 | 0.32 |
| Graphene–chitosan on GCE nih.gov | Not Specified | 0.2 - 550 | 0.057 |
| AuPt Nanoclusters on ZnO Nanorods cnr.it | Chronoamperometry | Not Specified | 3.6 |
Immunoassays for High-Throughput Screening in Research Settings
Immunoassays are powerful tools that leverage the high specificity of antibody-antigen interactions to quantify molecules of biological interest. nih.gov They are widely used in high-throughput screening (HTS) campaigns to assess the effects of compounds on biological targets. nih.govnih.gov While no specific immunoassay for rac-4-AminoDeprenyl-d3 has been documented, the established principles of immunoassay development for small molecules (haptens) can be applied.
The development of an immunoassay for a compound like 4-AminoDeprenyl would involve these critical steps:
Hapten-Carrier Conjugation: Small molecules like 4-AminoDeprenyl are not immunogenic on their own. They must first be chemically conjugated to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin or Bovine Serum Albumin) to elicit an immune response.
Antibody Generation: Animals, typically mice or rabbits, are immunized with the hapten-carrier conjugate. nih.gov This process stimulates B-cells to produce antibodies against the hapten. Through hybridoma technology, monoclonal antibodies with high specificity and affinity for the target molecule can be generated and isolated. researchgate.net
Assay Format Development: The most common format for HTS is the Enzyme-Linked Immunosorbent Assay (ELISA). For a small molecule, a competitive ELISA is typically used. In this format, the target analyte in a sample competes with a labeled version of the analyte for binding to a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Validation and HTS Implementation: The developed assay must be validated for sensitivity, specificity, precision, and accuracy. nih.gov Once validated, it can be adapted for HTS using automated liquid handling systems and microplate readers (e.g., 96-, 384-, or 1536-well formats) to screen large libraries of compounds rapidly. enamine.net
High-throughput screening platforms can employ various detection methods, including absorbance, fluorescence, and luminescence, to quantify the assay signal. enamine.net For instance, the Fluorometric Imaging Plate Reader (FLIPR) system is a tool often used in HTS for cellular assays. enamine.net The integration of robust immunoassays into HTS workflows enables the rapid identification of compounds that interact with specific biological pathways, making it an invaluable tool in research settings.
| Component/Step | Description | Relevance to 4-AminoDeprenyl |
|---|---|---|
| Antibody Reagents | Monoclonal or polyclonal antibodies that specifically bind to the target analyte. nih.gov | Requires development of antibodies specific to the 4-AminoDeprenyl structure. |
| Assay Format | Typically competitive or sandwich ELISA formats. nih.gov | A competitive ELISA would be suitable for a small molecule (hapten) like 4-AminoDeprenyl. |
| Detection Method | Colorimetric, fluorescent, or luminescent signal generation. enamine.net | Choice depends on required sensitivity and HTS instrumentation available. |
| HTS Platform | Automated systems for liquid handling and plate reading in 96-, 384-, or 1536-well formats. enamine.net | Allows for rapid screening of compound libraries for their effect on systems involving 4-AminoDeprenyl. |
Challenges and Future Research Directions for Rac4 Aminodeprenyl D3
Advancements in Deuterium (B1214612) Labeling Efficiency and Cost-Effectiveness
A significant hurdle in the widespread use of deuterated compounds like rac-4-AminoDeprenyl-d3 is the efficiency and cost of deuterium labeling. simsonpharma.com Traditional methods often involve multi-step syntheses using expensive deuterated starting materials. x-chemrx.com However, recent advancements are paving the way for more economical and efficient labeling processes.
One promising approach is the development of late-stage hydrogen isotope exchange (HIE) reactions. x-chemrx.comeuropa.eu These methods introduce deuterium into a molecule in the final steps of its synthesis, which is more atom-economical and can be applied to complex molecules like pharmaceuticals. x-chemrx.comeuropa.eu For instance, iridium-based catalysts have shown high efficiency in selectively incorporating deuterium into anilines. researchgate.net Another innovative technique utilizes flow chemistry, which offers precise control over reaction parameters, leading to improved yields and safety. x-chemrx.com Researchers are also exploring more cost-effective deuterium sources, such as D2O, to further reduce the expense of labeling. x-chemrx.comchinesechemsoc.org
New reductive deuteration systems, such as those using magnesium and methanol-d1, offer mild and selective methods for labeling. rsc.org These advancements are crucial for making deuterated compounds more accessible for a wider range of research applications.
Integration with "Omics" Technologies for Systems-Level Understanding of Metabolism and Action
The integration of deuterium-labeled compounds like rac-4-AminoDeprenyl-d3 with "omics" technologies, such as metabolomics, proteomics, and genomics, offers a powerful approach to understanding its effects at a systems level. researchgate.netpharmiweb.com Stable isotope labeling is a sophisticated technique that allows researchers to trace and analyze various biological and chemical processes. pharmiweb.com
Key Applications in "Omics" Research:
| "Omics" Field | Application of Deuterium Labeling | Insights Gained |
| Metabolomics | Tracing the metabolic fate of rac-4-AminoDeprenyl-d3. | Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME). musechem.comirisotope.com |
| Proteomics | Quantifying protein turnover rates. | Determining the effect of the compound on protein synthesis and degradation. researchgate.net |
| Genomics | Studying gene expression and DNA sequencing. | Tracking the synthesis and turnover of genetic material. pharmiweb.com |
Deuterium oxide (D2O) labeling is a particularly cost-effective and versatile method for these studies. researchgate.netnih.gov It allows for the incorporation of deuterium into a wide range of biomolecules, providing a global view of metabolic changes. researchgate.netnih.gov Advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the labeled molecules, providing detailed insights into their behavior within a biological system. creative-proteomics.com
Development of Novel Research Probes and Derivatized Analogs based on rac-4-AminoDeprenyl-d3 Structure
The unique properties of rac-4-AminoDeprenyl-d3 make it an excellent starting point for developing novel research probes and derivatized analogs. Deuterium's distinct spectroscopic signature can be harnessed for advanced imaging techniques. europa.eu For example, the carbon-deuterium bond can be utilized in Raman spectroscopy for "label-free" imaging of drug uptake and metabolism. europa.eu
Furthermore, chemical derivatization can be employed to enhance the analytical detection of rac-4-AminoDeprenyl-d3 and its metabolites. oup.comnih.govnih.gov By attaching specific chemical groups, the compound's properties can be altered to improve its separation in chromatography and its ionization in mass spectrometry. nih.govoup.comresearchgate.net This is particularly important for accurately quantifying the compound and its metabolites in complex biological samples. nih.govoup.comresearchgate.net The choice of derivatization method can significantly impact the selection of a suitable deuterated internal standard for quantitative analysis. oup.comnih.govoup.comresearchgate.net
Potential for Understanding Disease Mechanisms in Neurodegeneration and Related Disorders Through Labeled Metabolite Research
Labeled metabolites, including deuterated compounds like rac-4-AminoDeprenyl-d3, hold significant promise for unraveling the complex mechanisms of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. universiteitleiden.nlnih.gov Metabolomics studies have already identified metabolic alterations as key features in the neurodegenerative process. nih.govacs.org
By tracing the metabolic pathways of labeled compounds, researchers can gain a dynamic understanding of how these diseases affect cellular processes. universiteitleiden.nl For instance, stable isotope-labeled precursors can be used to track changes in metabolic fluxes and identify disruptions in key pathways, such as energy metabolism and antioxidant defense. nih.govacs.org
Recent research has highlighted the association between vitamin D levels and the risk of dementia and Alzheimer's disease. nih.govnih.govsbgg.org.br Studies have shown that vitamin D receptors are present in the brain and that the active form of vitamin D can regulate neurotrophin levels and protect neural cells. nih.govsbgg.org.br Labeled forms of vitamin D and its metabolites could be instrumental in further elucidating its role in neuroprotection.
Cerebrospinal fluid (CSF) metabolomics is a particularly valuable tool for studying neurodegeneration, as it provides a window into the biochemical changes occurring in the brain. nih.govnih.gov Analysis of labeled metabolites in the CSF can help identify early biomarkers of disease and monitor disease progression. nih.govnih.gov
Contribution to Pharmacological Discovery and Preclinical Drug Development Pipelines
Isotopically labeled compounds, including deuterated molecules like rac-4-AminoDeprenyl-d3, are indispensable tools in modern pharmacological discovery and preclinical drug development. musechem.comnih.govresearchgate.net Deuteration can significantly improve a drug's pharmacokinetic properties, such as its metabolic stability and half-life, leading to more effective and safer medications. musechem.comnih.govnih.gov
The "deuterium switch" approach, where a hydrogen atom in an existing drug is replaced with deuterium, has led to the development of FDA-approved drugs with improved therapeutic profiles. nih.govnih.gov Beyond this, deuterium is now being incorporated into novel drug candidates from the early stages of discovery to enhance their properties. nih.govnih.gov
Impact of Deuterated Compounds on Drug Development:
| Stage of Drug Development | Application of Deuterated Compounds | Benefit |
| Early Discovery | Radioligand binding assays and autoradiography. nih.gov | Compound selection and lead optimization. nih.gov |
| Preclinical Development | Absorption, Distribution, Metabolism, and Excretion (ADME) studies. europa.eumusechem.comnih.goveuropa.eu | Characterization of drug metabolism and safety profile. europa.eunih.goveuropa.eu |
| Clinical Trials | Human metabolism studies. nih.gov | Identification of human-specific metabolites. nih.gov |
The use of labeled compounds is often preferred for its high sensitivity in detecting and quantifying drug molecules and their metabolites in biological samples. nih.gov This detailed information is crucial for making informed decisions throughout the drug development process and for fulfilling regulatory requirements. nih.goveuropa.eu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
